Molecular Weight and Lipophilicity Distinction vs. Unsubstituted Benzamide
The introduction of the dimethylphosphoryl group at the 4-position substantially increases molecular weight and alters lipophilicity relative to the core benzamide scaffold. This is a foundational differentiation point for pharmacokinetic behavior and target binding in drug discovery. 4-(Dimethylphosphoryl)benzamide has a molecular weight of 197.17 g/mol . The parent benzamide has a molecular weight of 121.14 g/mol. This represents a 62.7% increase in mass, which significantly impacts properties like LogP and solubility. While quantitative LogP or solubility data for this specific compound are not available in non-prohibited sources, the mass difference is a deterministic factor in lead modification strategies .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 197.17 g/mol |
| Comparator Or Baseline | Benzamide: 121.14 g/mol |
| Quantified Difference | 76.03 g/mol (62.7% increase) |
| Conditions | Standard chemical identity (molecular formula: C9H12NO2P vs C7H7NO) |
Why This Matters
The significant mass increase confirms a major structural modification, necessitating specific handling, solubility characterization, and biological evaluation that cannot be predicted from the parent benzamide.
- [1] PubChem. (n.d.). Benzamide. Compound Summary. View Source
